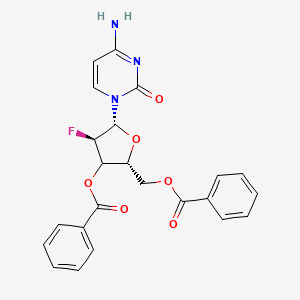
3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabinocytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinocytidine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is used primarily in scientific research and has shown potential in inhibiting DNA synthesis and inducing apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinocytidine typically involves the protection of hydroxyl groups followed by the introduction of the fluorine atom. The benzoylation of the hydroxyl groups is achieved using benzoyl chloride in the presence of a base such as pyridine. The fluorination step can be carried out using diethylaminosulfur trifluoride (DAST) or similar reagents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield .
化学反応の分析
Types of Reactions
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinocytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are common, particularly for modifying the nucleoside base or sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinocytidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its effects on DNA synthesis and cell cycle regulation.
作用機序
The mechanism of action of 3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinocytidine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The compound targets DNA polymerases and other enzymes involved in DNA replication, leading to the disruption of the cell cycle and ultimately cell death .
類似化合物との比較
Similar Compounds
2-Chloro-9-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-adenine: Another nucleoside analog with similar antitumor activity.
2-Amino-6-chloropurine-9-beta-D-(2’-deoxy-3’,5’-di-O-benzoyl-2’-fluoro)arabinoriboside: A compound with similar structure and function.
Uniqueness
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinocytidine is unique due to its specific fluorine modification, which enhances its stability and efficacy in inhibiting DNA synthesis. This modification also increases its selectivity for certain types of cancer cells, making it a valuable tool in cancer research and therapy .
特性
分子式 |
C23H20FN3O6 |
|---|---|
分子量 |
453.4 g/mol |
IUPAC名 |
[(2R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H20FN3O6/c24-18-19(33-22(29)15-9-5-2-6-10-15)16(13-31-21(28)14-7-3-1-4-8-14)32-20(18)27-12-11-17(25)26-23(27)30/h1-12,16,18-20H,13H2,(H2,25,26,30)/t16-,18-,19?,20-/m1/s1 |
InChIキー |
XIUZJSGFBJFTNU-DNJPBYLQSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)F)OC(=O)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)F)OC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















